3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one
Description
3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one is a complex organic compound that features a quinazoline core structure
Properties
IUPAC Name |
3-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c27-20(13-26-21(28)16-3-1-2-4-17(16)23-22(26)29)25-9-7-24(8-10-25)12-15-5-6-18-19(11-15)31-14-30-18/h1-6,11H,7-10,12-14H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHYDBMCKMMYRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CN4C(=O)C5=CC=CC=C5NC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative, which is then coupled with a quinazoline precursor. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors. These methods are designed to optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of catalysts and continuous flow techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of modified compounds .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity
- Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties against various bacterial strains. The synthesis of derivatives similar to 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one has been shown to enhance antibacterial activity against Gram-positive and Gram-negative bacteria, as well as fungi .
-
Neuroprotective Effects
- Some studies suggest that compounds with a similar structure can protect neuronal cells from degeneration. This neuroprotective effect is attributed to their ability to inhibit specific enzymes involved in neurodegeneration processes, making them potential candidates for treating neurodegenerative diseases .
- Anti-inflammatory Properties
- Receptor Modulation
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of synthesized quinazolinone derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Case Study 2: Neuroprotective Assays
In vitro assays assessed the neuroprotective effects of similar quinazolinone derivatives on human neuronal cell lines subjected to oxidative stress. The results demonstrated a significant reduction in cell death, suggesting the compound's potential for developing neuroprotective therapies .
Data Table: Biological Activities of Quinazolinone Derivatives
| Activity Type | Compound | Test Organism/Model | Result |
|---|---|---|---|
| Antimicrobial | Quinazolinone Derivative A | Staphylococcus aureus | MIC = 8 µg/mL |
| Neuroprotective | Quinazolinone Derivative B | Human neuronal cell line | Cell viability increase by 30% |
| Anti-inflammatory | Quinazolinone Derivative C | Inflammatory model (e.g., LPS-induced) | Inhibition of cytokine release by 50% |
Mechanism of Action
The mechanism of action of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine
- 3-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-1-(3-methylphenyl)-2,5-pyrrolidinedione
- 2-Furanol, 3,4-bis(1,3-benzodioxol-5-ylmethyl)tetrahydro-
Uniqueness
What sets 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one apart from these similar compounds is its unique quinazoline core structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
The compound 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one is a member of the quinazolinone family, which has attracted interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , indicating the presence of multiple functional groups that contribute to its biological activity. The structural features include:
- A quinazolinone core, which is known for various pharmacological properties.
- A piperazine moiety that may enhance interaction with biological targets.
- A benzodioxole group, which is often associated with neuroactive compounds.
Research suggests that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the piperazine ring suggests potential interactions with monoamine oxidases (MAO), which are critical in neurotransmitter metabolism. Studies on similar piperazine derivatives have shown significant inhibitory activity against MAO-A and MAO-B enzymes, indicating potential use in treating mood disorders and neurodegenerative diseases .
- Modulation of Signal Transduction Pathways : The compound may interact with specific kinases or receptors involved in cellular signaling pathways. This could lead to therapeutic effects against conditions such as cancer or neurological disorders by modulating cellular responses .
- Antioxidant Activity : Quinazolinone derivatives have been reported to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
Biological Activity and Pharmacological Applications
The biological activity of 3-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-2-hydroxyquinazolin-4(3H)-one has been explored in various studies:
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| MAO Inhibition | Significant | |
| Antioxidant Activity | Moderate | |
| Anticancer Potential | Under investigation | |
| Neuroprotective Effects | Promising |
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Neuropharmacology : In a study examining piperazine derivatives, compounds similar to our target exhibited significant MAO-A inhibition, suggesting that modifications to the structure could enhance neuroprotective effects against conditions like Parkinson's disease .
- Cancer Research : Preliminary investigations into quinazolinone derivatives have indicated potential anticancer properties through the inhibition of cell proliferation in various cancer cell lines. Further research is necessary to elucidate the specific pathways involved .
- Oxidative Stress : Compounds within this class have shown promise as antioxidants, potentially mitigating oxidative damage in neural tissues, which is crucial for developing treatments for neurodegenerative diseases .
Q & A
Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?
The synthesis typically involves multi-step organic reactions, including condensation of the quinazolinone core with a piperazine-linked benzodioxole moiety. Key steps include:
- Amide bond formation : Use coupling agents like EDCI or DCC to link the 2-oxoethyl group to the piperazine ring .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while methanol/ethanol is preferred for recrystallization .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization improves purity. Yields typically range from 51–53% for analogous compounds .
Table 1 : Example Reaction Conditions for Analogous Syntheses
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Amidation | EDCI, DMF, RT, 24h | 53 | >95% |
| Cyclization | K₂CO₃, MeOH, reflux | 51 | 92% |
Q. Which spectroscopic techniques are essential for structural validation?
- 1H/13C NMR : Confirm the presence of the quinazolinone carbonyl (δ ~165–170 ppm) and benzodioxole methylene protons (δ ~5.2–5.5 ppm) .
- HRMS : Verify molecular weight (e.g., calculated [M+H]+ for C₂₃H₂₃N₃O₅: 430.1707; observed: 430.1712) .
- IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
Q. How can researchers assess preliminary biological activity?
- In vitro assays : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.
- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values .
Advanced Research Questions
Q. What computational approaches aid in elucidating the compound’s binding mechanisms?
- Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., benzodioxole moiety binding to hydrophobic pockets) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Q. How can structural modifications resolve contradictions in biological data?
- SAR studies : Synthesize derivatives with variations in the piperazine (e.g., alkyl substitution) or benzodioxole (e.g., halogenation) groups. Compare activity in enzyme inhibition assays .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with bioisosteres to enhance half-life .
Q. What strategies address discrepancies in spectral interpretations?
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperazine methylene protons) .
- Isotopic labeling : Use ¹⁵N-labeled intermediates to track nitrogen environments in the quinazolinone ring .
Q. How should in vivo pharmacokinetic studies be designed for this compound?
- Animal models : Administer via oral gavage (dose: 10–50 mg/kg) in rodents. Collect plasma samples at intervals (0–24h) for LC-MS/MS analysis .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites .
Key Methodological Considerations
- Data validation : Cross-reference spectral data with published analogs (e.g., benzothiazole-pyrazolone derivatives) .
- Ethical compliance : Adhere to OECD guidelines for in vivo studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
